Cas no 897618-17-6 (N-(4-fluoro-1,3-benzothiazol-2-yl)acetamide)
N-(4-fluoro-1,3-benzothiazol-2-yl)acetamide Chemical and Physical Properties
Names and Identifiers
-
- N-(4-fluoro-1,3-benzothiazol-2-yl)acetamide
- MLS000103754
- F70764
- MFCD05913686
- AKOS005197555
- SMR000017694
- N-(4-fluorobenzo[d]thiazol-2-yl)acetamide
- SR-01000015893
- SR-01000015893-1
- 897618-17-6
- HMS2242H15
- CHEMBL1714977
- SCHEMBL16254915
- F1813-1102
-
- Inchi: 1S/C9H7FN2OS/c1-5(13)11-9-12-8-6(10)3-2-4-7(8)14-9/h2-4H,1H3,(H,11,12,13)
- InChI Key: ICVJZVBRTQMUOC-UHFFFAOYSA-N
- SMILES: S1C(NC(C)=O)=NC2C(=CC=CC1=2)F
Computed Properties
- Exact Mass: 210.02631219g/mol
- Monoisotopic Mass: 210.02631219g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 239
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 70.2Ų
N-(4-fluoro-1,3-benzothiazol-2-yl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1813-1102-2μmol |
N-(4-fluoro-1,3-benzothiazol-2-yl)acetamide |
897618-17-6 | 90%+ | 2μl |
$85.5 | 2023-05-17 | |
| Life Chemicals | F1813-1102-5μmol |
N-(4-fluoro-1,3-benzothiazol-2-yl)acetamide |
897618-17-6 | 90%+ | 5μl |
$94.5 | 2023-05-17 | |
| Life Chemicals | F1813-1102-10μmol |
N-(4-fluoro-1,3-benzothiazol-2-yl)acetamide |
897618-17-6 | 90%+ | 10μl |
$103.5 | 2023-05-17 | |
| Life Chemicals | F1813-1102-1mg |
N-(4-fluoro-1,3-benzothiazol-2-yl)acetamide |
897618-17-6 | 90%+ | 1mg |
$81.0 | 2023-05-17 | |
| Life Chemicals | F1813-1102-2mg |
N-(4-fluoro-1,3-benzothiazol-2-yl)acetamide |
897618-17-6 | 90%+ | 2mg |
$88.5 | 2023-05-17 | |
| Life Chemicals | F1813-1102-3mg |
N-(4-fluoro-1,3-benzothiazol-2-yl)acetamide |
897618-17-6 | 90%+ | 3mg |
$94.5 | 2023-05-17 | |
| Life Chemicals | F1813-1102-4mg |
N-(4-fluoro-1,3-benzothiazol-2-yl)acetamide |
897618-17-6 | 90%+ | 4mg |
$99.0 | 2023-05-17 | |
| Life Chemicals | F1813-1102-5mg |
N-(4-fluoro-1,3-benzothiazol-2-yl)acetamide |
897618-17-6 | 90%+ | 5mg |
$103.5 | 2023-05-17 | |
| Life Chemicals | F1813-1102-10mg |
N-(4-fluoro-1,3-benzothiazol-2-yl)acetamide |
897618-17-6 | 90%+ | 10mg |
$118.5 | 2023-05-17 | |
| abcr | AB591509-1g |
N-(4-Fluoro-1,3-benzothiazol-2-yl)acetamide; . |
897618-17-6 | 1g |
€332.50 | 2024-07-24 |
N-(4-fluoro-1,3-benzothiazol-2-yl)acetamide Suppliers
N-(4-fluoro-1,3-benzothiazol-2-yl)acetamide Related Literature
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
Additional information on N-(4-fluoro-1,3-benzothiazol-2-yl)acetamide
Comprehensive Overview of N-(4-fluoro-1,3-benzothiazol-2-yl)acetamide (CAS No. 897618-17-6)
N-(4-fluoro-1,3-benzothiazol-2-yl)acetamide (CAS No. 897618-17-6) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This benzothiazole derivative is characterized by its unique molecular structure, which includes a fluoro substituent and an acetamide functional group. These features contribute to its potential applications in drug discovery and material science. Researchers are particularly interested in its role as a building block for synthesizing novel bioactive molecules, given its ability to modulate biological pathways.
The compound's CAS number 897618-17-6 serves as a critical identifier in chemical databases, ensuring precise tracking in regulatory and commercial contexts. Its systematic name, N-(4-fluoro-1,3-benzothiazol-2-yl)acetamide, reflects its IUPAC nomenclature, which is essential for scientific communication. The presence of the benzothiazole core makes it a subject of interest in studies related to antimicrobial and anti-inflammatory agents, aligning with current trends in combating antibiotic resistance—a hot topic in global health discussions.
In recent years, the demand for fluoro-substituted benzothiazoles has surged due to their enhanced metabolic stability and bioavailability. This aligns with the growing focus on precision medicine and targeted drug delivery, which dominate pharmaceutical innovation. The compound's acetamide moiety further expands its utility, as this group is frequently employed in prodrug design and enzyme inhibition strategies. Such attributes make N-(4-fluoro-1,3-benzothiazol-2-yl)acetamide a valuable candidate for high-throughput screening in oncology and neurology research.
From a synthetic chemistry perspective, the preparation of CAS 897618-17-6 involves multi-step organic reactions, often starting from 2-amino-4-fluorobenzothiazole. Optimizing its yield and purity is a recurring theme in peer-reviewed journals, addressing the need for scalable and sustainable methodologies. Environmental concerns have also driven interest in greener synthesis routes, such as catalytic fluorination and solvent-free techniques, which resonate with the broader push for green chemistry.
The compound's physicochemical properties, including solubility and thermal stability, are frequently analyzed to assess its compatibility with formulation development. These studies are crucial for industries exploring drug delivery systems or crop protection agents, where performance under varying conditions is paramount. Additionally, computational modeling of N-(4-fluoro-1,3-benzothiazol-2-yl)acetamide has gained traction, leveraging AI-driven molecular docking to predict its interactions with biological targets—a technique increasingly popular in virtual screening pipelines.
Regulatory compliance and safety profiles of 897618-17-6 are rigorously documented, ensuring adherence to international standards like REACH and FDA guidelines. This is particularly relevant given the heightened scrutiny of chemical safety in consumer products and environmental sustainability. The compound's low ecotoxicity, as reported in preliminary assessments, positions it favorably for applications requiring minimal ecological impact.
In summary, N-(4-fluoro-1,3-benzothiazol-2-yl)acetamide (CAS No. 897618-17-6) exemplifies the intersection of synthetic chemistry and applied life sciences. Its versatility and relevance to contemporary research themes—such as antibiotic alternatives, personalized therapeutics, and eco-friendly synthesis—underscore its importance in advancing scientific and industrial innovation. As exploration of benzothiazole-based compounds continues to expand, this molecule remains a focal point for interdisciplinary collaboration.
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